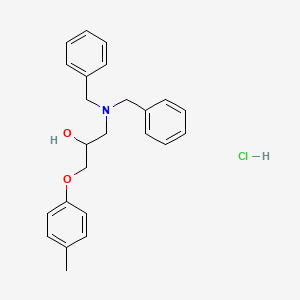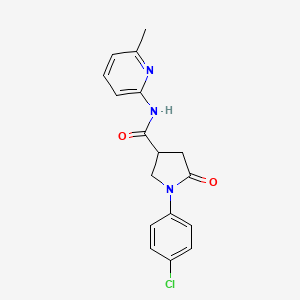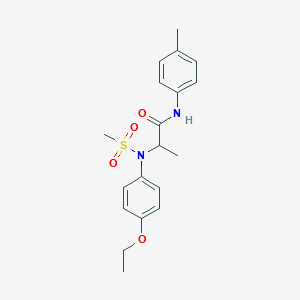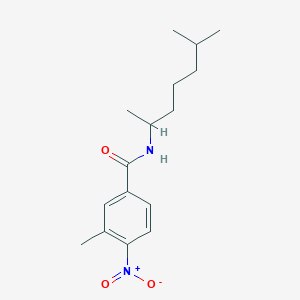
methyl N-(4-chloro-2-nitrobenzoyl)leucinate
説明
Methyl N-(4-chloro-2-nitrobenzoyl)leucinate, also known as MNBL, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBL is a derivative of leucine, an essential amino acid, and is synthesized through a multi-step process that involves several chemical reactions.
作用機序
The mechanism of action of methyl N-(4-chloro-2-nitrobenzoyl)leucinate involves its interaction with the active site of enzymes, leading to the inhibition of their activity. methyl N-(4-chloro-2-nitrobenzoyl)leucinate binds to the enzyme through its nitro group, which forms hydrogen bonds with the amino acid residues in the active site. This interaction disrupts the enzyme's catalytic activity, leading to the inhibition of its function.
Biochemical and Physiological Effects:
methyl N-(4-chloro-2-nitrobenzoyl)leucinate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that methyl N-(4-chloro-2-nitrobenzoyl)leucinate inhibits the activity of acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. methyl N-(4-chloro-2-nitrobenzoyl)leucinate has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. In vivo studies have shown that methyl N-(4-chloro-2-nitrobenzoyl)leucinate has a low toxicity profile and does not cause significant adverse effects.
実験室実験の利点と制限
Methyl N-(4-chloro-2-nitrobenzoyl)leucinate has several advantages for use in lab experiments. methyl N-(4-chloro-2-nitrobenzoyl)leucinate is a small molecule that can easily penetrate cell membranes, making it suitable for the study of intracellular processes. methyl N-(4-chloro-2-nitrobenzoyl)leucinate is also stable and can be easily synthesized in large quantities. However, methyl N-(4-chloro-2-nitrobenzoyl)leucinate has some limitations for use in lab experiments. methyl N-(4-chloro-2-nitrobenzoyl)leucinate has a short half-life, which limits its use in long-term experiments. methyl N-(4-chloro-2-nitrobenzoyl)leucinate also has limited solubility in water, which can make it challenging to work with in aqueous environments.
将来の方向性
There are several future directions for the study of methyl N-(4-chloro-2-nitrobenzoyl)leucinate. One potential direction is the development of methyl N-(4-chloro-2-nitrobenzoyl)leucinate-based therapeutics for the treatment of Alzheimer's disease, glaucoma, and cancer. Another direction is the use of methyl N-(4-chloro-2-nitrobenzoyl)leucinate as a chemical tool for the study of protein-protein interactions. methyl N-(4-chloro-2-nitrobenzoyl)leucinate can also be modified to improve its solubility and stability, making it more suitable for use in lab experiments. Finally, the development of methyl N-(4-chloro-2-nitrobenzoyl)leucinate-based fluorescent probes for the detection of metal ions could have significant applications in bioimaging and environmental monitoring.
Conclusion:
In conclusion, methyl N-(4-chloro-2-nitrobenzoyl)leucinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. methyl N-(4-chloro-2-nitrobenzoyl)leucinate is synthesized through a multi-step process and has been shown to inhibit the activity of several enzymes, making it a potential therapeutic agent for the treatment of Alzheimer's disease, glaucoma, and cancer. methyl N-(4-chloro-2-nitrobenzoyl)leucinate has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the study of methyl N-(4-chloro-2-nitrobenzoyl)leucinate, including the development of methyl N-(4-chloro-2-nitrobenzoyl)leucinate-based therapeutics and the use of methyl N-(4-chloro-2-nitrobenzoyl)leucinate as a chemical tool for the study of protein-protein interactions.
科学的研究の応用
Methyl N-(4-chloro-2-nitrobenzoyl)leucinate has been studied extensively for its potential applications in various fields, including drug discovery, bioimaging, and chemical biology. methyl N-(4-chloro-2-nitrobenzoyl)leucinate has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, making it a potential therapeutic agent for the treatment of Alzheimer's disease, glaucoma, and cancer. methyl N-(4-chloro-2-nitrobenzoyl)leucinate has also been used as a fluorescent probe for the detection of metal ions and as a chemical tool for the study of protein-protein interactions.
特性
IUPAC Name |
methyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O5/c1-8(2)6-11(14(19)22-3)16-13(18)10-5-4-9(15)7-12(10)17(20)21/h4-5,7-8,11H,6H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKGTQIIJZQMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-nitrophenyl)benzenesulfonamide](/img/structure/B3975885.png)
![N-benzyl-2,5-dichloro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3975894.png)

![4,4'-[(3-nitrophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3975921.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3975922.png)
![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-(2-methylphenyl)acetamide](/img/structure/B3975926.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B3975933.png)




![2-(4-bromophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)cyclohexanecarboxylate](/img/structure/B3975961.png)
![methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate](/img/structure/B3975975.png)
